4-ethyl-N-isobutylbenzamide
Description
4-Ethyl-N-isobutylbenzamide is a benzamide derivative characterized by an ethyl group at the para position of the benzene ring and an isobutyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility, stability, and bioactivity .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
4-ethyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-4-11-5-7-12(8-6-11)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
VDVVFHCSHUDDPA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4-Ethyl-N-isobutylbenzamide and Analogs
*LogP: Predicted octanol-water partition coefficient using computational tools.
Key Observations:
- N-Substituent Effects: The isobutyl group in this compound introduces steric hindrance and increases lipophilicity compared to the phenyl group in 4-ethyl-N-phenylbenzamide. This may reduce solubility in polar solvents but enhance membrane permeability .
- Synthesis Challenges :
- Thermal Properties :
- Aromatic N-substituents (e.g., phenyl) typically elevate melting points compared to aliphatic groups (e.g., isobutyl) due to π-π stacking interactions.
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